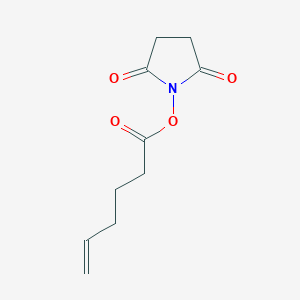

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester

Descripción general

Descripción

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

The synthesis of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 5-Hexenoic acid with 2,5-dioxo-1-pyrrolidinyl. The reaction conditions often include the use of a catalyst and a dehydrating agent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- CAS Number : 906564-59-8

The compound features a unique structure that facilitates its reactivity in various chemical processes. Its alkyne functional group allows for specific reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in click chemistry.

Biomolecular Modifications

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is primarily utilized for the modification of biomolecules. It serves as an N-hydroxysuccinimide (NHS) ester, which can react with amine groups on proteins and peptides to form stable amide bonds. This property is crucial for:

- Protein Labeling : The compound can be used to attach fluorescent dyes or other probes to proteins, facilitating studies in cellular imaging and tracking.

- Conjugation Chemistry : It enables the conjugation of therapeutic agents to biomolecules, enhancing their stability and efficacy in drug delivery systems.

Drug Development

In pharmaceutical research, this compound plays a pivotal role in the synthesis of novel therapeutics. Its ability to form stable linkages with various functional groups makes it suitable for:

- Prodrug Design : By modifying drug molecules to enhance their solubility or bioavailability before conversion into active forms within the body.

- Targeted Drug Delivery : The compound can be incorporated into drug formulations that target specific cells or tissues, improving therapeutic outcomes.

Chemical Synthesis

The compound is also significant in organic synthesis due to its reactive alkyne group. It can be involved in:

- Click Chemistry Reactions : Used extensively in the synthesis of complex molecules through efficient and selective reactions that require mild conditions.

- Synthesis of Heterocycles : The pyrrolidine moiety can be further functionalized to create diverse heterocyclic compounds with potential biological activity.

Case Study 1: Protein Modification

A study demonstrated the use of 5-Hexenoic acid NHS ester for labeling proteins with fluorophores. The reaction yielded high labeling efficiency and specificity, allowing researchers to visualize protein interactions in live cells using fluorescence microscopy.

Case Study 2: Prodrug Development

Research on prodrugs involving this compound showed enhanced pharmacokinetic profiles compared to their parent drugs. The NHS ester facilitated the controlled release of active pharmaceutical ingredients upon reaching target tissues.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biomolecular Modifications | Attaching labels or probes to biomolecules | Protein labeling for imaging studies |

| Drug Development | Enhancing drug solubility and targeting | Prodrug design for improved bioavailability |

| Chemical Synthesis | Creating complex molecules via click chemistry | Synthesis of heterocycles |

Mecanismo De Acción

The mechanism of action of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific biological pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds, such as:

Succinimidyl esters: These compounds also contain the 2,5-dioxo-1-pyrrolidinyl group and are used in similar applications, particularly in bioconjugation and labeling.

Other hexenoic acid esters: These compounds share the hexenoic acid backbone but differ in the esterifying group, leading to variations in their chemical and biological properties

The uniqueness of this compound lies in its specific combination of the hexenoic acid and 2,5-dioxo-1-pyrrolidinyl groups, which confer distinct reactivity and applications.

Actividad Biológica

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hexenoic acid backbone and a pyrrolidinyl ester group. Its molecular formula is , and it is classified under various chemical categories due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N O₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 906564-59-8 |

Antiviral Properties

Recent studies have indicated that derivatives of 5-hexenoic acid exhibit significant antiviral activity. Notably, compounds containing the pyrrolidinyl moiety have shown promise as inhibitors of HIV-1 integrase and ribonuclease H. Research has demonstrated that these compounds can effectively inhibit the replication of HIV-1 in vitro.

Case Study: Inhibition of HIV-1 Integrase

In a study conducted by Huang et al. (2023), several derivatives including this compound were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The results showed that certain derivatives had low nanomolar IC50 values, indicating potent antiviral activity against HIV-1 strains .

The mechanism by which this compound exerts its biological effects primarily involves interaction with viral enzymes. The compound's structure allows it to bind effectively to the active sites of integrase and ribonuclease H, thereby inhibiting their functions.

Biochemical Pathways

The compound influences several biochemical pathways:

- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, which are crucial for metabolic processes.

- Cell Signaling : The compound may alter cell signaling pathways, affecting gene expression related to viral replication.

Table 2: Biological Activities and IC50 Values

| Activity | IC50 (μM) |

|---|---|

| Inhibition of HIV-1 Integrase | <10 |

| Inhibition of Ribonuclease H | <20 |

Toxicity and Dosage Effects

While the antiviral properties are promising, it is important to consider the toxicity profile of the compound. Animal studies have indicated that at higher doses, there may be hepatotoxic effects observed through alterations in liver enzyme activity. Therefore, dosage optimization is critical for therapeutic applications.

Dosage Studies

In laboratory settings:

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMCCWCPQQBQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.